

Application Notes and Protocols for Ro 46-2005 in Cardiovascular Research

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Compound of Interest

Compound Name: Ro 46-2005

Cat. No.: B1680688

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Introduction

Ro 46-2005 is a potent, non-peptide, dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure. By blocking the actions of ET-1 at its receptors, **Ro 46-2005** serves as a valuable tool for investigating the role of the endothelin system in these disease models and for evaluating the therapeutic potential of endothelin receptor antagonism.

These application notes provide detailed protocols for the use of **Ro 46-2005** in a range of in vitro and in vivo cardiovascular research models.

Physicochemical Properties and Storage

Property	Value
Molecular Formula	C ₂₃ H ₂₇ N ₃ O ₆ S
Molecular Weight	473.54 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.

Data Presentation: Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional inhibitory concentrations of **Ro 46-2005**.

Table 1: In Vitro Receptor Binding Affinity

Receptor Subtype	Cell Line/Tissue	Ligand	IC ₅₀ (nM)	Reference
ETA	Human Vascular Smooth Muscle Cells	¹²⁵ I-ET-1	220	[3]
ETA	Rat Myometrium	¹²⁵ I-ET-1	160	[4]
ETA/ETB (equipotent)	Various	¹²⁵ I-ET-1	200-500	[1]

Table 2: In Vitro Functional Assays

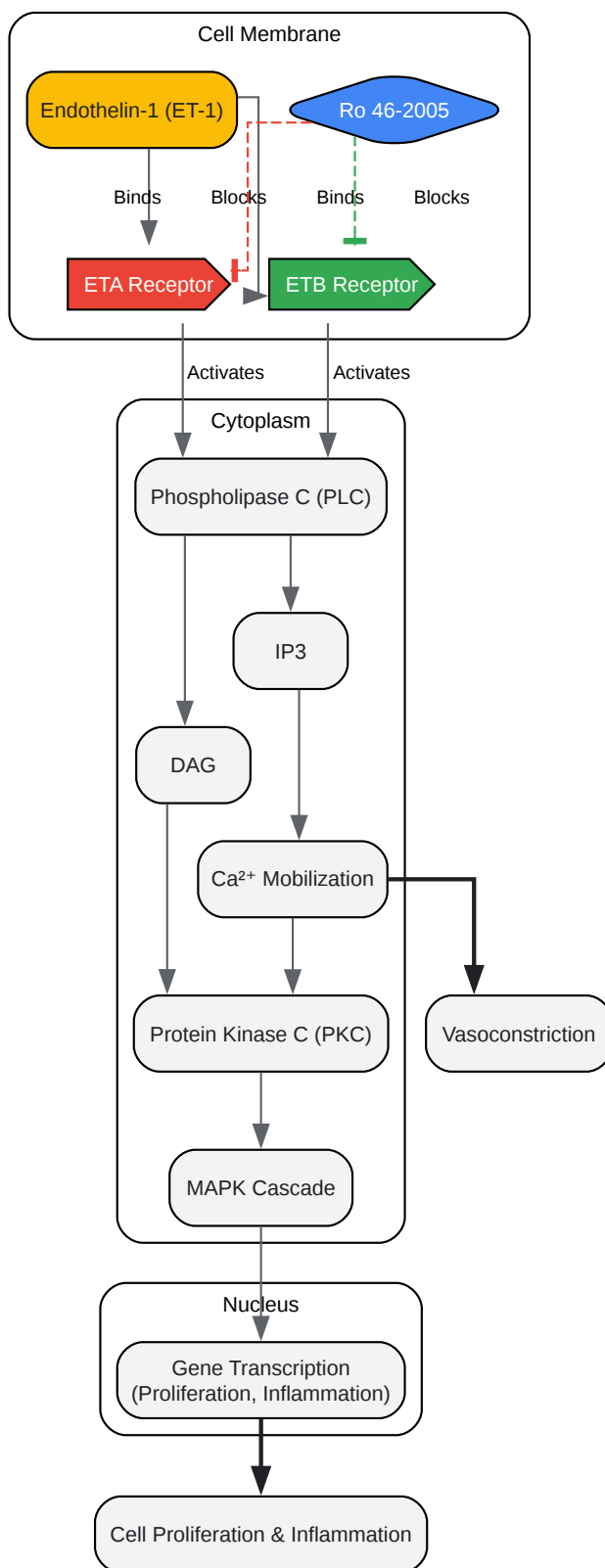
Assay	Cell Type/Tissue	Stimulus	IC ₅₀	Reference
Arachidonic Acid Release	Rat Mesangial Cells	ET-1	1.8 μ M	
Myometrial Contraction	Rat Myometrium	ET-1	-	

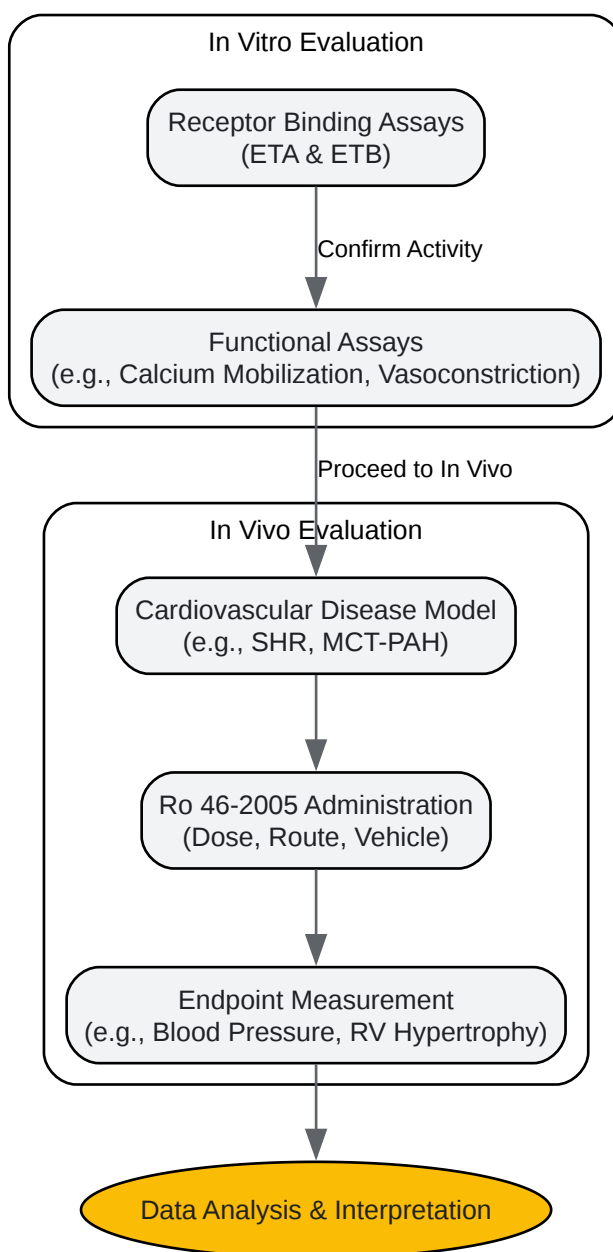
Table 3: In Vivo Efficacy

Animal Model	Species	Dose	Effect	Reference
Big ET-1 Induced Pressor Response	Rat	1-10 mg/kg i.v.	Inhibition of pressor effect	
ET-1 Induced Pressor Response	Rat	100 mg/kg i.v.	Inhibition of pressor effect	
Spontaneously Hypertensive Rat	Rat	-	Mentioned as an antihypertensive	
Monocrotaline-induced Pulmonary Hypertension	Rat	-	Mentioned as vasculoprotective	
Sodium-depleted Monkeys	Monkey	30 or 100 mg/kg	Decrease in systolic blood pressure	

Signaling Pathways

The binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, triggers a cascade of intracellular signaling events that ultimately lead to various physiological responses, including vasoconstriction, cell proliferation, and inflammation. **Ro 46-2005**, by acting as a competitive antagonist at both these receptors, blocks these downstream effects.





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